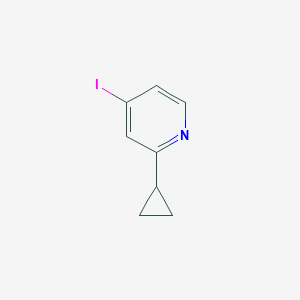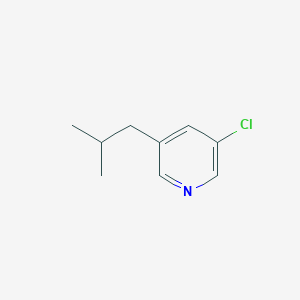![molecular formula C7H5FN4 B13670340 8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)
8-Fluoropyrido[4,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with a fluorine atom at the 8th position and an amine group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the following steps :
Starting Material: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
Step 1: Reaction with triethylamine and [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in an inert atmosphere at 80°C for 15 hours.
Step 2: Treatment with tetrahydrofuran at 25°C for 0.17 hours.
Step 3: Reaction with ammonia in methanol at 25°C for 1 hour.
Step 4: Final treatment with N-ethyl-N,N-diisopropylamine and trichlorophosphate at 0-110°C for 6 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the multi-step synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
8-Fluoropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of halogen atoms.
Reduction Reactions: Can be reduced under specific conditions to modify the functional groups.
Oxidation Reactions: Oxidation can occur at the amine group or other reactive sites.
Common Reagents and Conditions
Substitution: Triethylamine, [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different substituents at the 4th position.
科学的研究の応用
8-Fluoropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications :
Medicinal Chemistry: Investigated for its potential as a neuroprotective agent and its ability to inhibit beta-amyloid aggregation, which is relevant for Alzheimer’s disease.
Biological Studies: Used in studies related to oxidative stress and its impact on neurodegenerative diseases.
Industrial Applications: Potential use in the synthesis of other heterocyclic compounds with pharmaceutical relevance.
作用機序
The mechanism of action of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways . It is known to inhibit beta-amyloid aggregation, which is a key factor in the pathology of Alzheimer’s disease. The compound’s neuroprotective effects are attributed to its antioxidant properties and its ability to modulate oxidative stress pathways.
類似化合物との比較
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: A precursor in the synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine.
Piritrexim: A synthetic antifolate with similar structural features and therapeutic potential.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent neuroprotective and antioxidant properties. Its ability to inhibit beta-amyloid aggregation sets it apart from other similar compounds, making it a promising candidate for further research in neurodegenerative diseases.
特性
分子式 |
C7H5FN4 |
|---|---|
分子量 |
164.14 g/mol |
IUPAC名 |
8-fluoropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5FN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
InChIキー |
UCJXBNHCQRTWHI-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C=N1)F)N=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)


![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)

![Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)

![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)

